![molecular formula C21H19Cl2N7O2 B068692 4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline CAS No. 172701-67-6](/img/structure/B68692.png)
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline, commonly known as CDM, is a synthetic compound that has been the subject of intense scientific research in recent years. CDM has been found to possess a range of physiological and biochemical effects, making it an important tool for scientists working in a variety of fields.
Mecanismo De Acción
The exact mechanism of action of CDM is not yet fully understood, but it is believed to act by binding to specific receptors in the brain and modulating their activity. It has been found to affect the activity of a range of enzymes and receptors, including the NMDA receptor, the AMPA receptor, and the GABA receptor.
Efectos Bioquímicos Y Fisiológicos
CDM has been found to possess a range of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain. It has been shown to have neuroprotective effects, and to be effective in treating a range of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDM is its ability to modulate the activity of specific enzymes and receptors, making it a useful tool for scientists studying the role of these molecules in various physiological processes. However, one limitation of CDM is that it can be difficult to work with, and requires specialized equipment and expertise to synthesize and use effectively.
Direcciones Futuras
There are many potential future directions for research on CDM, including further exploration of its mechanism of action, and the development of new synthetic methods for producing the compound. Additionally, CDM may have potential applications in the treatment of a range of neurological disorders, and further research is needed to explore this possibility.
Métodos De Síntesis
CDM can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 5-(chloromethyl)-1,3,4-oxadiazol-2-yl-2-(3-chlorophenyl)-4-methoxypyrazole in the presence of sodium hydride. The resulting compound can then be further reacted with diazonium salts to produce the final product.
Aplicaciones Científicas De Investigación
CDM has a wide range of potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and neuroscience. It has been found to possess a range of physiological and biochemical effects, including the ability to modulate the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain.
Propiedades
Número CAS |
172701-67-6 |
|---|---|
Nombre del producto |
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline |
Fórmula molecular |
C21H19Cl2N7O2 |
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H19Cl2N7O2/c1-29(2)15-9-7-14(8-10-15)24-26-20-19(31-3)18(21-27-25-17(12-22)32-21)28-30(20)16-6-4-5-13(23)11-16/h4-11H,12H2,1-3H3 |
Clave InChI |
CNFKQZVVXKSUQZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(O4)CCl)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(O4)CCl)OC |
Sinónimos |
4-[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-meth oxy-pyrazol-3-yl]diazenyl-N,N-dimethyl-aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



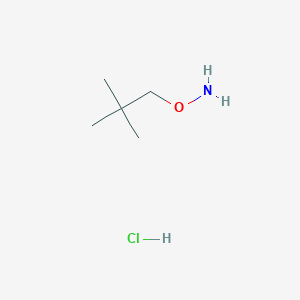
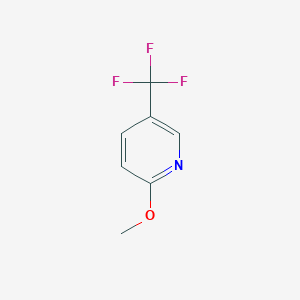
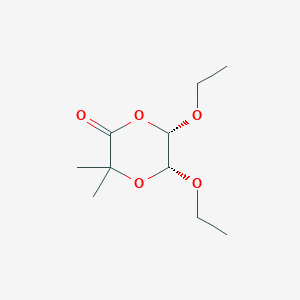
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
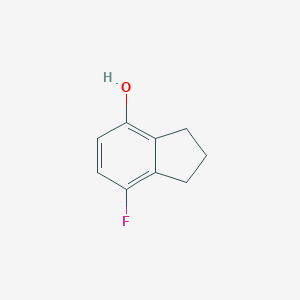
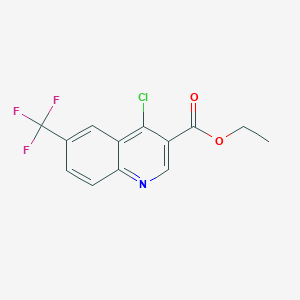
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

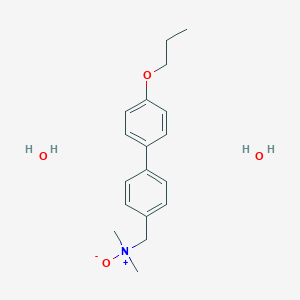
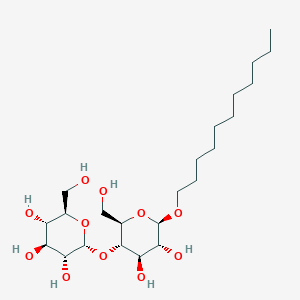
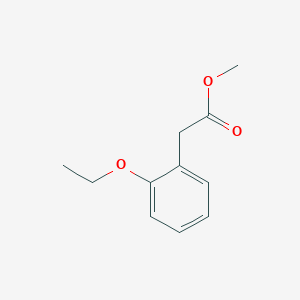
![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)
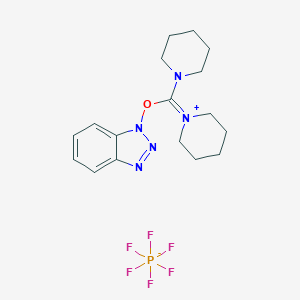
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)